3-Formamidopentanoic acid

Description

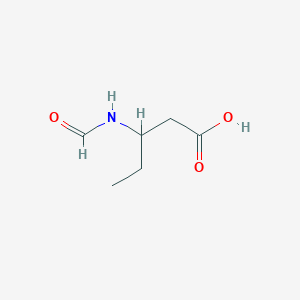

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-formamidopentanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-2-5(7-4-8)3-6(9)10/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

MWQYUETYBAWLTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)O)NC=O |

Origin of Product |

United States |

Historical Perspectives on the Scientific Investigation of 3 Formamidopentanoic Acid

Early Methodologies for the Preparation and Characterization of 3-Formamidopentanoic Acid

While specific documentation detailing the very first synthesis of this compound is not prominent in historical chemical literature, its preparation would have been achievable through the general methods for N-formylating amino acids that were being developed in the early to mid-20th century. The formylation of amino groups has long been a crucial step in peptide synthesis and other areas of organic chemistry. nih.gov

One of the earliest reported methods for the N-formylation of amino acids was described by du Vigneaud in 1932, which utilized a mixture of formic acid and acetic anhydride (B1165640). nih.govresearchgate.net This technique was initially employed to protect the amino group of cystine during resolution processes. researchgate.net It is highly probable that early preparations of this compound would have relied on similar, straightforward formylation techniques applied to its parent amino acid, 3-aminopentanoic acid.

These early characterizations would have depended on classical analytical methods of the time, such as elemental analysis and melting point determination. Spectroscopic methods, which are now standard, were not available. The purity and identity of the compound would have been inferred from these physical constants and the successful application of a known formylation reaction.

Evolution of Research Interests and Academic Focus in Formamidated Compounds

The academic interest in formamidated compounds, including this compound, has evolved significantly over the decades. Initially, the focus was primarily on their role as protected intermediates in peptide synthesis. nih.govtaylorandfrancis.com The formyl group served as a simple and effective protecting group for the amine functionality of amino acids, allowing chemists to selectively perform reactions at other parts of the molecule. taylorandfrancis.com

More recently, the research landscape for formamidated compounds has broadened considerably. Formamide (B127407), the simplest amide, is now recognized as a key molecule in prebiotic chemistry, with studies suggesting it could be a parent compound for the synthesis of nucleobases and other essential biomolecules on early Earth. acs.orgpnas.orgtorvergata.it This has spurred a renewed interest in the chemistry of formamide and its derivatives, positioning them as versatile C1 feedstocks in modern organic synthesis. beilstein-journals.org

The ability of formamide to act as a source of both carbon and nitrogen has made it an attractive building block for the synthesis of a wide range of heterocyclic compounds and other complex molecules. beilstein-journals.org This shift in focus from a simple protecting group to a versatile synthetic precursor has likely influenced the way compounds like this compound are viewed and utilized in contemporary research.

Landmark Contributions to the Understanding of this compound Chemistry

Specific landmark contributions solely focused on this compound are not extensively documented. However, its chemistry is illuminated by broader advancements in synthetic methodology and its inclusion in studies aimed at creating libraries of related compounds.

A notable modern contribution comes from a 2019 study on the synthesis and biological evaluation of novel 99mTc-labeled Palbociclib derivatives for cancer imaging. In this work, this compound was synthesized and characterized as part of a series of formamidated carboxylic acids. The synthesis was achieved by reacting 3-aminopentanoic acid with an excess of formic acid. The resulting compound was characterized using modern spectroscopic techniques, providing detailed data that was unavailable to early researchers.

The following table summarizes the characterization data for this compound and related compounds from this 2019 study:

| Compound | Yield (%) | ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d6) δ (ppm) |

| 3-Formamidopropanoic acid | 46 | 12.24 (s, 1H), 8.04 (s, 1H), 7.96 (s, 1H), 3.27 (q, J = 6.5 Hz, 2H), 2.39 (t, J = 6.8 Hz, 2H) | 172.90, 161.26, 33.84, 33.45 |

| 3-Formamidobutanoic acid | 32 | 174.15, 161.08, 36.54, 30.99, 24.52 | |

| This compound | 44 | 11.99 (s, 1H), 7.98 (s, 2H), 3.06 (q, J = 6.5 Hz, 2H), 2.20 (t, J = 7.2 Hz, 2H), 1.55 - 1.34 (m, 4H) | 174.38, 160.95, 36.75, 33.25, 28.53, 21.92 |

| 3-Formamidohexanoic acid | 70 | 174.42, 160.90, 36.94, 33.59, 28.75, 25.92, 24.17 |

This type of detailed, modern analysis, while not a "landmark" discovery in the traditional sense, represents a significant contribution to the fundamental chemical knowledge of this compound. It provides a solid analytical foundation for its use in further research, whether in medicinal chemistry, materials science, or other fields exploring the utility of formamidated compounds.

Mechanistic Investigations of Chemical Reactivity and Transformations of 3 Formamidopentanoic Acid

Reaction Pathways Involving the Amide Functionality of 3-Formamidopentanoic Acid

The amide group in this compound is a key site for chemical transformations. Like other amides, it can undergo hydrolysis under both acidic and alkaline conditions. libretexts.orgstudymind.co.uk

Under acidic conditions, heating this compound with a dilute acid, such as hydrochloric acid, would be expected to break the C-N bond. studymind.co.uk This reaction yields a carboxylic acid and an amine. studymind.co.uk Specifically, it would produce 3-aminopentanoic acid and formic acid. The amine product would subsequently react with the excess acid to form an ammonium (B1175870) salt. studymind.co.uk

In an alkaline environment, heating with a base like sodium hydroxide (B78521) solution also results in the hydrolysis of the amide linkage. libretexts.orgstudymind.co.uk This process would yield a carboxylate salt, in this case, sodium 3-formamidopentanoate, and ammonia (B1221849) or an amine. studymind.co.uk

Furthermore, amides can be reduced to form amines. A powerful reducing agent like lithium tetrahydroaluminate (LiAlH₄) is capable of reducing the amide group in this compound to the corresponding amine, which would be N-methyl-3-aminopentanoic acid. studymind.co.uk

It is important to note that the direct reaction of a carboxylic acid with an amine typically does not form an amide directly but rather results in an acid-base reaction, forming a salt. libretexts.orgpressbooks.pub To facilitate amide formation, the carboxylic acid often needs to be "activated". libretexts.org

Carboxylic Acid Group Reactivity in this compound Transformations

The carboxylic acid group (-COOH) in this compound is another reactive center, participating in a variety of chemical transformations characteristic of carboxylic acids. ualberta.cakhanacademy.org

One of the most fundamental reactions is its behavior as an acid. chemguide.co.uk In aqueous solution, it can donate a proton from the -COOH group to a water molecule, forming a carboxylate anion and a hydronium ion. chemguide.co.uk This acidic nature allows it to react with bases, such as sodium hydroxide, in a neutralization reaction to form a salt (sodium 3-formamidopentanoate) and water. chemguide.co.uklibretexts.org It can also react with carbonates and bicarbonates, producing the corresponding carboxylate salt, water, and carbon dioxide gas. chemguide.co.uk With more reactive metals, it can produce a salt and hydrogen gas. chemguide.co.uk

The carboxylic acid group can be converted into several derivatives through nucleophilic acyl substitution reactions. libretexts.orgkhanacademy.org These derivatives include esters, acid chlorides, and amides. libretexts.orgkhanacademy.org

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. msu.edu This reaction is reversible. msu.edu

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive acid chloride. libretexts.orgkhanacademy.org

Amide Formation: While direct reaction with an amine is generally unfavorable due to salt formation, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of an amide bond. libretexts.orgkhanacademy.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, though they would also likely reduce the amide group. libretexts.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is a more selective reagent that can reduce the carboxylic acid group preferentially. libretexts.org

Regioselective and Stereoselective Reactions of this compound

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. durgapurgovtcollege.ac.inorganic-chemistry.org In the context of this compound, which has two distinct functional groups, reactions can be designed to be regioselective. For example, the selective reduction of the carboxylic acid group without affecting the amide group can be achieved using borane, as mentioned previously. libretexts.org Conversely, specific conditions could be chosen to target the amide for hydrolysis or reduction while leaving the carboxylic acid intact.

Stereoselectivity is the preferential formation of one stereoisomer over another. ddugu.ac.inslideshare.netsaskoer.ca this compound possesses a chiral center at the third carbon atom, meaning it can exist as two enantiomers (R and S forms). Reactions involving this chiral center can be stereoselective or stereospecific.

Stereoselective reactions will produce a mixture of stereoisomers, but one will be favored over the other. ddugu.ac.inorganicchemistrytutor.com The degree of selectivity depends on the reactants and reaction conditions. ddugu.ac.in

Stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch

For instance, if a reaction were to introduce a new chiral center into the molecule, the existing stereocenter at C3 could influence the stereochemical outcome at the new center, leading to the formation of diastereomers in unequal amounts (diastereoselectivity). ddugu.ac.in The synthesis of specific stereoisomers of molecules often involves using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch

Elucidation of Reaction Mechanisms of this compound

The mechanisms of the reactions that this compound undergoes are generally analogous to those of other molecules containing amide and carboxylic acid functionalities.

The nucleophilic acyl substitution is a common mechanistic pathway for both the amide and carboxylic acid groups. ualberta.cakhanacademy.org This mechanism typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. msu.edu Acid catalysis is often employed to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. msu.edu

In a study concerning the synthesis of N-(un)substituted lactams, 4-formamidopentanoic acid was identified as an intermediate. d-nb.info This research suggests that under certain conditions, the molecule can participate in cyclization reactions. d-nb.info

Kinetic analysis involves studying the rates of chemical reactions to understand their mechanisms. nih.gov For multi-step reactions, this can involve determining the rate-limiting step and the rate constants for each step. nih.gov

Kinetic analyses of similar multi-step biological and chemical reactions often utilize techniques like pre-steady-state kinetics and pulse-chase assays to follow the formation and consumption of intermediates over time. nih.gov Such methods could be employed to study the reaction pathways of this compound in more detail.

Spectroscopic techniques are invaluable for identifying and characterizing transient intermediates in a reaction mechanism. For reactions involving this compound, various spectroscopic methods could be applied.

For instance, in the formation of an ester from the carboxylic acid group, a tetrahedral intermediate is proposed. msu.edu While often too unstable to isolate, its existence can be inferred through techniques like NMR or IR spectroscopy under specific conditions.

In a study on the synthesis of lactams where 4-formamidopentanoic acid was an intermediate, the reaction progress and the presence of intermediates were likely monitored by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). d-nb.info Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful tool for identifying intermediates in complex reaction mixtures. nih.gov

Derivatization Strategies and Functional Group Interconversions of this compound

Derivatization involves chemically modifying a compound to make it more suitable for a particular analytical technique or to alter its properties. libretexts.org Both the amide and carboxylic acid groups of this compound can be derivatized.

The carboxylic acid group is a common target for derivatization, especially for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.org Common derivatization reactions for carboxylic acids include:

Esterification: Converting the acid to an ester, for example, a methyl ester using diazomethane, to increase its volatility for GC analysis. msu.edu

Silylation: Reacting the acid with a silylating agent like trimethylchlorosilane to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, which also increases volatility. libretexts.org

Amidation: Coupling the carboxylic acid with an amine, often one that contains a chromophore or fluorophore, to enhance detection in HPLC with UV-Vis or fluorescence detectors. nih.govthermofisher.com Carbodiimides like EDC are frequently used to facilitate this coupling. nih.govthermofisher.com

The amide group can also be derivatized, for instance, through N-alkylation.

Functional group interconversions transform one functional group into another. For this compound, this could include:

Reduction of the carboxylic acid to a primary alcohol. libretexts.org

Reduction of the amide to a secondary amine. studymind.co.uk

Hydrolysis of the amide to a primary amine and a carboxylic acid. libretexts.orgstudymind.co.uk

Conversion of the carboxylic acid to an acid chloride, which can then be converted to other derivatives like esters and amides. libretexts.orgkhanacademy.org

These transformations allow for the synthesis of a variety of compounds from this compound, expanding its utility in chemical synthesis.

Synthesis and Academic Exploration of 3 Formamidopentanoic Acid Derivatives and Analogs

Structural Modifications of the Pentanoic Acid Moiety in 3-Formamidopentanoic Acid Analogs

The pentanoic acid backbone of this compound serves as a versatile scaffold for structural modification. Researchers have explored various analogs by altering the length of the carbon chain and introducing substituents, thereby tuning the molecule's physical and chemical properties. These modifications are crucial for developing new compounds with specific characteristics for use in broader synthetic applications.

Key modifications to the pentanoic acid moiety include:

Chain Length Variation: Shortening or lengthening the alkyl chain creates a homologous series of N-formyl-β-amino acids. For instance, 3-formamidopropanoic acid and formamidobutanoic acid represent analogs with shorter chains, while formamidohexanoic acid is an example of a longer-chain analog. acs.org These alterations impact properties such as solubility, lipophilicity, and the spatial orientation of the terminal carboxylic acid and formamide (B127407) groups.

Introduction of Substituents: The addition of alkyl groups to the carbon backbone generates branched analogs. An example is 3-ethyl-2-formamidopentanoic acid, which introduces an ethyl group at the C2 position, creating an additional stereocenter and increasing steric bulk near the acid function. fluorochem.co.uk Such substitutions can profoundly influence the molecule's conformational preferences and its interactions in chemical and biological systems.

The following table summarizes representative analogs with modified pentanoic acid moieties.

| Analog Name | Structural Modification |

| 3-Formamidopropanoic acid acs.org | Shortened (3-carbon) backbone |

| Formamidobutanoic acid acs.org | Shortened (4-carbon) backbone |

| Formamidohexanoic acid acs.org | Lengthened (6-carbon) backbone |

| 3-Ethyl-2-formamidopentanoic acid fluorochem.co.uk | Ethyl substituent at C2 |

Variations and Substitutions on the Amide Group in this compound Derivatives

The amide group is a cornerstone of the molecule's identity and a prime target for derivatization. wikipedia.org Amides are classified as primary, secondary, or tertiary based on the number of carbon groups attached to the nitrogen atom. savemyexams.comallen.inscienceready.com.au In this compound, a secondary amide, substitutions can be made at either the formyl group or the amide nitrogen.

N-Substitutions: The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups. This converts the secondary amide into a tertiary amide, such as N-methyl-3-formamidopentanoic acid. savemyexams.com This modification eliminates the hydrogen bond donor capability of the amide group, which can significantly alter intermolecular interactions and physical properties like boiling point and solubility. scienceready.com.au

Acyl Group Variation: The formyl group (H-C=O) can be replaced by other acyl groups to create different N-acyl derivatives. For example, replacing it with an acetyl group (CH₃-C=O) would yield 3-acetamidopentanoic acid. More complex groups, such as sulfonyl groups, can also be introduced, leading to compounds like N-sulfonyl β-amino acids, which have been prepared via multi-step syntheses. researchgate.net These changes modify the electronic properties and steric profile of the nitrogen substituent.

The table below illustrates potential modifications to the amide functional group.

| Derivative Type | Structural Feature |

| N-Alkyl/N-Aryl Derivative | An alkyl or aryl group replaces the hydrogen on the nitrogen atom. |

| N-Acyl Derivative | The formyl group is replaced by a different acyl group (e.g., acetyl, benzoyl). |

| N-Sulfonyl Derivative | The formyl group is replaced by a sulfonyl group (e.g., tosyl). researchgate.net |

Novel Synthetic Approaches to this compound Derivatives

The synthesis of N-formylated amino acids, including this compound and its derivatives, is a subject of ongoing research to develop more efficient, milder, and environmentally benign methods.

One established laboratory method involves the direct formylation of the parent β-amino acid. For example, 3-aminopentanoic acid can be treated with a mixture of formic acid and acetic anhydride (B1165640). acs.org The mixture is heated to drive the reaction, and the resulting N-formylated product is purified by column chromatography. acs.org This method was used to produce this compound with a 44% yield. acs.org

More recent and novel approaches aim to overcome the limitations of traditional methods, such as harsh conditions or the use of hazardous reagents. chemrxiv.org

Peroxide-Mediated N-Formylation: A metal-free and mild method has been developed for the N-formylation of amino acid esters using a peroxide-mediated decarboxylative coupling with α-keto acids. chemrxiv.org This process generates only water and carbon dioxide as byproducts, making it an attractive green alternative. chemrxiv.org

Prebiotic Synthesis in Formamide: Studies exploring prebiotic chemistry have shown that N-formylaminonitriles can be readily formed from aldehydes and cyanide in formamide solvent. acs.org These intermediates can then be hydrolyzed to produce N-formylated amino acids, suggesting a potentially simple and primordial route to these compounds. acs.org

Intermediates in Cycloamination: 4-Formamidopentanoic acid has been identified as an intermediate in the catalyst-free cycloamination of levulinic acid to produce lactams. d-nb.infonih.gov This reaction involves the in-situ release of formic acid from formamide, which acts as both a reducing and C-N coupling agent. d-nb.info

A comparison of these synthetic strategies is provided in the table below.

| Synthetic Method | Reagents/Conditions | Key Features |

| Direct Formylation acs.org | β-amino acid, formic acid, acetic anhydride, heat | Direct, established method. |

| Peroxide-Mediated Coupling chemrxiv.org | Amino acid ester, α-keto acid, peroxide (H₂O₂ or TBHP) | Metal-free, mild conditions, green byproducts (H₂O, CO₂). |

| Prebiotic Synthesis acs.org | Aldehyde, cyanide, formamide solvent, heat | Forms N-formylaminonitrile intermediate, relevant to origin-of-life chemistry. |

| Cycloamination Intermediate d-nb.infonih.gov | Levulinic acid, formamide, water, heat | Identifies the compound as a transient species in lactam synthesis. |

Conformational Analysis and Stereochemical Considerations of this compound Analogs

The structure of this compound incorporates key features that dictate its three-dimensional shape and stereochemistry, which are crucial for its reactivity and interactions.

Stereochemistry: The C3 carbon atom of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers: (R)-3-formamidopentanoic acid and (S)-3-formamidopentanoic acid. The assignment of R or S configuration depends on the Cahn-Ingold-Prelog priority rules applied to the four different substituents on the C3 carbon (a hydrogen atom, a carboxyl group, an ethyl group, and a formamido group). vanderbilt.edu The presence of this chirality means that synthetic routes may produce a racemic mixture (an equal mix of both enantiomers) unless an asymmetric synthesis or resolution step is employed. nih.gov Most biological systems are stereospecific, so the distinction between R and S enantiomers is critical in pharmaceutical research. uou.ac.inyoutube.com

Amide Group Conformation: The amide bond has significant double-bond character due to resonance, which restricts rotation and makes the O=C-N-H atoms planar. scienceready.com.au This planar unit can exist in a cis or trans conformation, with the trans form being overwhelmingly favored energetically.

Alkyl Chain Conformation: Rotation around the C-C bonds of the pentanoic acid chain leads to various conformers. youtube.com Similar to the analysis of butane, Newman projections can be used to visualize the staggered (anti, gauche) and eclipsed (syn) conformations along the C2-C3 and C3-C4 bonds. youtube.com The relative energies of these conformers are influenced by steric hindrance between substituents and stabilizing hyperconjugation effects. nih.gov The lowest energy conformation typically maximizes the distance between the largest substituent groups. nih.govmdpi.com

The table below outlines these key structural aspects.

| Aspect | Description | Relevance |

| Chirality | The C3 atom is a stereocenter, leading to (R) and (S) enantiomers. | Enantiomers can have different properties and activities in chiral environments. Asymmetric synthesis is needed to produce a single enantiomer. nih.gov |

| Amide Planarity | The H-N-C=O group is planar due to resonance. | This planarity creates a rigid structural element within the molecule. scienceready.com.au |

| Chain Conformation | Rotation around C-C bonds results in multiple conformers (e.g., anti, gauche). | The preferred conformation minimizes steric strain and determines the molecule's overall 3D shape and accessibility of functional groups. youtube.com |

Structure-Reactivity and Structure-Function Relationships in this compound Scaffolds

The concept of a structure-activity or structure-function relationship (SAR) is fundamental in chemistry, linking a molecule's specific structural features to its chemical behavior or function. nih.govdrugdesign.orgnih.gov For the this compound scaffold, this involves understanding how the modifications described in previous sections influence its properties as a chemical entity and a building block in synthesis.

Influence on Reactivity:

Acidity: Modifications to the pentanoic acid chain, such as adding electron-withdrawing groups, would increase the acidity of the carboxylic acid proton. Conversely, electron-donating groups would decrease its acidity.

Nucleophilicity: The nucleophilicity of the amide nitrogen is generally low due to the electron-withdrawing effect of the adjacent carbonyl group. scienceready.com.au N-alkylation would further decrease any remaining reactivity at this position. The reactivity of the carbonyl oxygen as a hydrogen bond acceptor remains a key feature. drugdesign.org

Hydrolysis: The stability of the amide bond to hydrolysis can be altered by substituents. Steric hindrance around the carbonyl group can slow the rate of nucleophilic attack, making the amide more resistant to cleavage under acidic or basic conditions.

Influence on Function as a Synthetic Scaffold:

Peptide Synthesis: N-formyl protected amino acids are important intermediates in the synthesis of various peptide compounds. google.com The formyl group serves as a protecting group for the amine, which can be removed under specific conditions after peptide bond formation.

Heterocycle Synthesis: β-Amino acids and their derivatives are valuable precursors for synthesizing a wide range of heterocyclic compounds, which are prominent motifs in medicinal chemistry. researchgate.net

Bioactive Molecule Synthesis: The this compound scaffold has been incorporated into more complex molecules designed as potential therapeutic agents. For example, a derivative, ((...)-nonyl-2-formamidopentanoate), was synthesized as part of a series of potential pancreatic lipase (B570770) inhibitors. nih.govcore.ac.uk In this context, the scaffold provides a specific spatial arrangement of functional groups that can be optimized to fit into an enzyme's active site. rsc.orgresearchgate.net

The relationship between structure and function is a guiding principle for designing new molecules with desired properties, confirming the importance of the this compound scaffold in academic and applied chemical research.

Bioorganic and Mechanistic Studies Involving 3 Formamidopentanoic Acid in Non Human Systems

Structural Biology Insights into 3-Formamidopentanoic Acid Biological Interactions in Non-Human Systems

While dedicated structural biology studies focusing exclusively on this compound in non-human systems are not extensively documented in publicly available research, insights can be drawn from the broader context of how formylated compounds and related structures interact with biological macromolecules. The formyl group, a key feature of this compound, can participate in various non-covalent interactions that are fundamental to molecular recognition in biological systems.

Protein formylation, the addition of a formyl group to an amino acid, is a known post-translational modification. ontosight.ai This process can influence a protein's structure, stability, and its interactions with other molecules. ontosight.ai The formyl group itself is capable of forming hydrogen bonds, which are crucial for the specificity and stability of protein-ligand complexes.

The structural analysis of formylated amino acids within proteins provides a model for how this compound might interact at a molecular level. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the three-dimensional structures of these interactions. researchgate.net For example, the formyl group of a formylated amino acid can act as a hydrogen bond acceptor, interacting with donor groups from amino acid residues like lysine (B10760008) or with backbone amide groups within a protein. nih.gov

The table below summarizes the types of potential interactions and the structural biology techniques used to study them, which could be applicable to this compound.

| Interaction Type | Potential Interacting Groups in Proteins | Relevant Structural Biology Technique |

| Hydrogen Bonding | Amino acid side chains (e.g., Lys, Arg, Ser, Thr), Peptide backbone | X-ray Crystallography, NMR Spectroscopy |

| Hydrophobic Interactions | Non-polar amino acid residues (e.g., Val, Leu, Ile) | NMR Spectroscopy, Molecular Docking |

| Van der Waals Forces | General close contacts within a binding pocket | X-ray Crystallography |

Further research utilizing these structural biology methods on this compound and its complexes with specific biological targets in non-human systems would be necessary to provide detailed, direct insights into its mode of action and binding characteristics.

Advanced Analytical Methodologies for the Academic Characterization and Quantification of 3 Formamidopentanoic Acid

Spectroscopic Techniques in 3-Formamidopentanoic Acid Research

Spectroscopic methods are fundamental in determining the molecular structure and concentration of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

¹H NMR Spectroscopy: In proton NMR, the chemical shift (δ) of a signal indicates the electronic environment of the protons. Protons near electronegative atoms, like oxygen and nitrogen, are "deshielded" and appear at a higher chemical shift (downfield). The integration of each signal corresponds to the number of protons it represents. Spin-spin splitting patterns, caused by the influence of neighboring protons, reveal the connectivity between atoms. jchps.comyoutube.com For this compound, one would expect distinct signals for the formyl proton, the N-H proton, the proton on the chiral carbon (C3), and the various methylene (B1212753) (CH₂) and carboxylic acid (COOH) protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the type of functional group. For instance, the carbonyl carbons of the amide and carboxylic acid groups are significantly downfield (170-185 ppm) compared to the sp³ hybridized carbons of the pentanoic acid chain (10-60 ppm). libretexts.orgwisc.edu

Below is a table of predicted NMR data for this compound, outlining the expected chemical shifts for its distinct nuclei.

Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) | Notes |

|---|---|---|---|---|

| ¹H | Formyl (CHO) | ~8.2 | Singlet (or doublet if coupled to N-H) | The formyl proton is typically downfield. |

| ¹H | Amide (N-H) | ~7.9 - 8.5 | Broad singlet or doublet | Often broad due to quadrupole effects and exchange. |

| ¹H | C3-H | ~4.0 - 4.5 | Multiplet | Chiral center, coupled to adjacent CH₂ groups. |

| ¹H | C2-H₂ | ~2.4 - 2.6 | Multiplet | Adjacent to the carboxylic acid group. |

| ¹H | C4-H₂ | ~1.6 - 1.8 | Multiplet | Part of the alkyl chain. |

| ¹H | C5-H₂ | ~1.4 - 1.6 | Multiplet | Part of the alkyl chain. |

| ¹H | Carboxyl (COOH) | ~10 - 12 | Broad singlet | Highly deshielded and subject to hydrogen bonding. |

| ¹³C | C1 (COOH) | ~175 - 180 | - | Carbonyl carbon of the carboxylic acid. |

| ¹³C | Formyl (CHO) | ~160 - 165 | - | Carbonyl carbon of the formamide (B127407) group. |

| ¹³C | C3 | ~50 - 55 | - | Carbon atom bonded to the nitrogen. |

| ¹³C | C2 | ~35 - 40 | - | Methylene carbon adjacent to the carboxyl group. |

| ¹³C | C4 | ~30 - 35 | - | Methylene carbon in the alkyl chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. matilda.scienceresearchgate.net The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the energy of molecular vibrations, such as stretching and bending of chemical bonds. vanderbilt.eduyoutube.com These spectra provide a molecular "fingerprint" that is highly useful for identifying functional groups. nih.gov

For this compound, key functional groups produce characteristic vibrational bands:

Carboxylic Acid Group: This group is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding. spectroscopyonline.comyoutube.com A sharp and intense C=O stretching band appears around 1700-1730 cm⁻¹. spectroscopyonline.com The C-O stretch is also observable between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Amide Group (Formamide): The N-H stretching vibration is typically seen in the region of 3300-3500 cm⁻¹. The amide C=O stretch (Amide I band) is very intense and appears around 1650-1680 cm⁻¹.

Alkyl Chain: C-H stretching vibrations from the pentanoic acid backbone are observed just below 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR. For example, the C-C backbone vibrations can be more clearly observed in the Raman spectrum. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Weak | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Medium | Strong, Sharp (IR) |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Weak | Strong (IR) |

| Amide | N-H stretch | 3300 - 3500 | Medium | Medium (IR) |

| Amide | C=O stretch (Amide I) | 1650 - 1680 | Strong | Strong (IR) |

| Alkyl Chain | C-H stretch | 2850 - 2960 | Strong | Medium-Strong |

Mass Spectrometry (MS) for Identification and Quantification of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for quantification. google.comnih.gov

For this compound (molecular formula C₆H₁₁NO₃, molecular weight 145.15 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ at m/z 146 or a deprotonated molecule [M-H]⁻ at m/z 144.

The fragmentation pattern provides structural clues. Common fragmentation pathways for a molecule like this compound would involve the neutral loss of small molecules or cleavage at specific bonds. libretexts.orgresearchgate.net

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

Loss of the formyl group (CHO, 29 Da) or formamide group.

Cleavage of the C-C backbone: This results in a series of fragment ions that can help map the structure. nih.gov

Quantitative analysis is often performed using LC-MS/MS. nih.gov In this method, the precursor ion (e.g., m/z 144) is selected and fragmented, and a specific product ion is monitored for quantification. This approach, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. semanticscholar.org Derivatization can be employed to improve ionization efficiency and achieve lower limits of detection. frontiersin.org

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 146 | [C₆H₁₁NO₃ + H]⁺ | - | Protonated molecular ion (Positive ESI mode). |

| 144 | [C₆H₁₁NO₃ - H]⁻ | - | Deprotonated molecular ion (Negative ESI mode). |

| 128 | [M+H - H₂O]⁺ | H₂O (18 Da) | Loss of water from the carboxylic acid. |

| 117 | [M+H - CHO]⁺ | Formyl Radical (29 Da) | Loss of the formyl group. |

| 100 | [M+H - COOH]⁺ | Carboxyl Radical (45 Da) | Loss of the carboxylic acid group. |

UV-Vis Spectroscopy in this compound Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores, which are typically conjugated systems or groups with non-bonding electrons that can undergo electronic transitions.

This compound lacks an extensive conjugated system. Its primary chromophores are the carbonyl groups of the carboxylic acid and the amide. These groups exhibit weak n → π* electronic transitions, which typically occur at wavelengths below the standard analytical range of a UV-Vis spectrophotometer (i.e., < 220 nm). Therefore, UV-Vis spectroscopy is not a primary tool for the structural characterization of this compound. However, it can be utilized for quantitative analysis at low wavelengths (e.g., 205-215 nm) in HPLC applications, provided that the mobile phase has a low UV cutoff and there are no other interfering compounds that absorb in the same region. ukm.my

Chromatographic Separations of this compound and its Isomers

Chromatography is essential for isolating this compound from complex mixtures and for assessing its purity. Given its chiral nature, specific chromatographic techniques are required to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of non-volatile organic acids like this compound. sigmaaldrich.com A typical analytical setup involves reversed-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The pH of the mobile phase is often adjusted with an acidic modifier, such as formic acid or acetic acid, to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govnih.gov

Detection: Detection can be achieved using a UV detector set to a low wavelength (e.g., 210 nm) or, for greater selectivity and sensitivity, a mass spectrometer (LC-MS). sielc.com

Since the carbon at position 3 is a stereocenter, this compound exists as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. chromatographyonline.com This is typically achieved by using a Chiral Stationary Phase (CSP). chromatographyonline.commdpi.com CSPs, such as those based on polysaccharides or macrocyclic glycopeptides, provide a chiral environment that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. chiraltech.comsigmaaldrich.comresearchgate.net

Typical HPLC Method Parameters for this compound Analysis

| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric) Analysis |

|---|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak) |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Isocratic mixture of organic solvents (e.g., Hexane/Ethanol) or a polar organic mobile phase |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | 25 - 40 °C | Often optimized, may be sub-ambient |

| Detection | UV at 210 nm or ESI-MS | UV at 210-220 nm |

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. However, direct analysis of this compound by GC is challenging due to its high polarity and low volatility, stemming from the presence of carboxylic acid and amide functional groups. To overcome these limitations, derivatization is an essential prerequisite. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. colostate.edugcms.cz

The primary goal of derivatization for this compound is to replace the active hydrogen atoms on its polar functional groups with nonpolar moieties. Two principal methods are applicable:

Silylation: This is a widely used derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.com The resulting tert-butyl dimethylsilyl (TBDMS) derivatives formed by MTBSTFA are notably more stable and less sensitive to moisture compared to TMS derivatives, which is a significant advantage.

Alkylation (Esterification): This method converts the carboxylic acid group into an ester, which is more volatile. colostate.edu For instance, reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst will form the corresponding methyl ester. colostate.eduyoutube.com

Once derivatized, the selection of an appropriate GC column and detector is critical for successful analysis. For the more volatile derivatives, nonpolar silicone-based capillary columns (e.g., DB-5ms, SLB-5ms) are preferred due to their high thermal stability and excellent separation characteristics. gcms.cz For detection, a Flame Ionization Detector (FID) offers robust and general-purpose quantification of organic compounds. nih.gov However, coupling the GC to a Mass Spectrometer (MS) provides superior specificity and structural information, allowing for definitive identification of the derivatized this compound. youtube.comnih.gov

Below is a table outlining typical GC conditions for the analysis of derivatized amino and carboxylic acids, applicable to this compound.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Derivatization Reagent | MTBSTFA in Acetonitrile (1:1) | Forms stable TBDMS derivatives, less sensitive to moisture. |

| GC Column | SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A nonpolar column suitable for separating a wide range of derivatized, volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the derivatized sample. |

| Oven Temperature Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) | A temperature gradient is used to separate compounds with different boiling points effectively. restek.com |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural information for positive compound identification. youtube.com |

Chiral Chromatography for Enantiomeric Purity Determination of this compound

As a chiral molecule, this compound can exist as two non-superimposable mirror images, or enantiomers. The determination of enantiomeric purity is critical in pharmaceutical and biological research, as enantiomers often exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomeric mixtures. csfarmacie.czchromatographyonline.com

The principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of interaction, leading to different retention times and thus, separation. youtube.com The selection of the CSP and mobile phase is paramount for achieving enantioseparation.

For an acidic compound like this compound, several types of CSPs are particularly effective:

Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly versatile and can separate the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com They can be operated in reversed-phase, normal-phase, or polar organic modes, offering significant flexibility in method development. chromatographyonline.comsigmaaldrich.com A common observation with these CSPs is that the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com

Anion-Exchange Type CSPs: Chiral stationary phases such as CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The separation mechanism is founded on the ionic interaction between the negatively charged analyte and the positively charged chiral selector on the stationary phase. chiraltech.com

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are among the most widely used CSPs. They demonstrate broad enantioselectivity for a vast range of compounds and are typically used in normal-phase or polar organic modes. chromatographyonline.com

The mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) acetate), must be carefully optimized to control the ionization state of the analyte and its interaction with the CSP. sigmaaldrich.comchiraltech.com

The following table summarizes potential chiral HPLC systems for the enantiomeric purity determination of this compound.

| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Methanol/Water with 0.1% Formic Acid (Reversed-Phase) | Inclusion, hydrogen bonding, dipole-dipole, and ionic interactions. sigmaaldrich.com |

| Weak Anion-Exchanger | CHIRALPAK QN-AX | Methanol with Formic Acid and Ammonium Formate additives | Primarily based on ionic exchange between the acidic analyte and the basic chiral selector. chiraltech.com |

| Polysaccharide Derivative | Chiralcel OD-H (Amylose derivative) | Hexane/Isopropanol with Trifluoroacetic Acid (Normal-Phase) | Inclusion into chiral cavities, hydrogen bonding, and π-π interactions. chromatographyonline.com |

X-Ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides unambiguous information regarding the molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. nih.gov

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted and exposed to a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The geometric positions of these spots provide information about the crystal's unit cell—the basic repeating unit of the crystal—while their intensities are used to determine the arrangement of atoms within that unit cell. nih.gov

Analysis of the diffraction data yields key crystallographic parameters, including:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic, orthorhombic). nih.govcardiff.ac.uk

Space Group: A more detailed description of the crystal's symmetry elements.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). nih.gov

| Crystallographic Parameter | Example Value for a Related Formamido Acid nih.gov |

|---|---|

| Chemical Formula | C₁₆H₁₄FNO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.6757 (5) |

| b (Å) | 5.2885 (3) |

| c (Å) | 28.0136 (15) |

| β (°) | 98.300 (3) |

| Volume (ų) | 1418.44 (13) |

| Z (Molecules per unit cell) | 4 (two independent molecules in the asymmetric unit) |

Advanced Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools in modern analytical chemistry. nih.govchemijournal.com They provide a wealth of information by combining the separation power of chromatography with the identification capabilities of spectroscopy. jetir.org For a comprehensive analysis of this compound, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and relevant approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS was the first hyphenated technique to be widely adopted and remains a cornerstone for the analysis of volatile and semi-volatile compounds. nih.govchemijournal.comjetir.org For this compound, analysis by GC-MS requires prior derivatization to increase its volatility, as detailed in section 7.2.2. Once derivatized, the GC separates the analyte from other components in the sample. The eluting compound then enters the mass spectrometer, where it is ionized and fragmented. researchgate.net The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification through library matching and interpretation of fragmentation patterns. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. nih.govbohrium.com The sample is first separated using High-Performance Liquid Chromatography (HPLC). The analyte then flows into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion. researchgate.net

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. researchgate.net In this mode, the molecular ion of the target analyte is selected, fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantification of trace-level analytes in complex biological matrices like plasma or serum. nih.gov

The following table compares the key features of GC-MS and LC-MS/MS for the analysis of this compound.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Sample Volatility Requirement | High (Derivatization required) chemijournal.com | Low (Analyzed directly in solution) nih.gov |

| Sample Preparation | More complex; requires derivatization, which adds time and potential for error. | Simpler; often involves protein precipitation or solid-phase extraction. bohrium.comnih.gov |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization Technique | Hard ionization (e.g., Electron Impact - EI), extensive fragmentation. | Soft ionization (e.g., Electrospray - ESI), preserves molecular ion. researchgate.net |

| Primary Application | Broad-spectrum screening and identification of unknown volatile compounds. | Targeted quantification of polar and non-volatile compounds in complex matrices. nih.gov |

| Sensitivity/Selectivity | Good, with high resolving power of capillary GC. | Excellent, especially in MS/MS mode for trace-level quantification. researchgate.net |

Computational and Theoretical Studies on 3 Formamidopentanoic Acid

Quantum Chemical Calculations of 3-Formamidopentanoic Acid Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies would typically provide insights into the electron density distribution, molecular orbitals (HOMO and LUMO), and derived properties such as electronegativity, hardness, and the electrostatic potential map of this compound. A thorough search of scholarly articles and chemical databases did not yield any specific DFT studies performed on this compound.

Ab Initio Calculations for this compound

Ab initio calculations are another class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These calculations can provide highly accurate predictions of molecular properties. However, no specific ab initio computational studies for this compound have been found in the reviewed literature.

Molecular Dynamics Simulations of this compound Conformational Landscape

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule over time. Such simulations for this compound would reveal its preferred three-dimensional structures, the flexibility of its carbon backbone, and the dynamics of its functional groups. While general methodologies for MD simulations are well-established, no specific studies applying these techniques to this compound have been published. The PubChem database does provide a computed 3-D conformer model, but this is a static prediction rather than a result of dynamic simulation.

Computational Predictions of this compound Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. This can involve calculating activation barriers, reaction energies, and transition state geometries. The scientific literature lacks any computational studies that specifically predict the reactivity or map out the reaction pathways for this compound.

In Silico Modeling of this compound Interactions with Catalytic Systems

In silico modeling can simulate the interaction of a molecule with a catalyst, providing insights into the binding modes, activation mechanisms, and potential for catalytic transformation. Such studies are crucial for understanding and designing catalytic processes. No research has been found that models the interaction of this compound with any catalytic systems.

Predictive Modeling of Physico-Chemical Descriptors for this compound Analogs

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to forecast the physico-chemical properties and biological activities of a series of related compounds. These models rely on calculated molecular descriptors. There are no published studies that develop or apply such predictive models specifically for analogs of this compound.

Applications of 3 Formamidopentanoic Acid in Advanced Organic Synthesis and Materials Science Research

3-Formamidopentanoic Acid as a Chiral Building Block in Asymmetric Synthesis

The primary role of this compound in asymmetric synthesis is as a protected chiral building block. The synthesis of enantiomerically pure compounds is critical in pharmaceuticals and materials science, and utilizing chiral starting materials is a foundational strategy. The process would typically involve the resolution of its precursor, racemic 3-aminopentanoic acid, followed by N-protection.

The formamido group serves as an effective protecting group for the amine, preventing its unwanted reaction while other parts of the molecule are being modified. This protection is crucial for controlling reactivity and stereoselectivity in multi-step syntheses. Once the desired transformations are complete, the formyl group can be removed under specific conditions to reveal the free amine.

Chiral resolution of the parent amino acid is the key step to obtaining enantiopure this compound. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amino Acid Resolution

| Resolving Agent Class | Specific Example | Target Functional Group | Separation Principle |

|---|---|---|---|

| Chiral Acids | Tartaric Acid | Amine | Formation of diastereomeric salts |

| Chiral Bases | (R)-1-Phenylethylamine | Carboxylic Acid | Formation of diastereomeric salts |

| Chiral Alcohols | (R)-Mandelic Acid | Carboxylic Acid (via esterification) | Formation of diastereomeric esters |

Once resolved and protected, chiral this compound can be used to introduce a specific stereocenter into a larger target molecule, a common practice in the asymmetric synthesis of complex natural products and pharmaceuticals. tcichemicals.com

Utilization of this compound in Peptide Mimetic and Unnatural Amino Acid Chemistry

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. wjarr.comnih.gov The incorporation of unnatural amino acids, particularly β-amino acids like 3-aminopentanoic acid, is a key strategy in this field. Peptides constructed from β-amino acids (β-peptides) often adopt stable secondary structures and, crucially, exhibit remarkable resistance to enzymatic degradation by proteases, which readily cleave the peptide bonds of natural α-amino acids. bartleby.com

In this context, this compound serves as a protected precursor for introducing a 3-aminopentanoic acid residue into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. The formyl group protects the nitrogen nucleophile during the coupling of the carboxylic acid to the N-terminus of the peptide. After incorporation, the formyl group is removed, allowing for further chain elongation.

The use of this building block allows for the creation of peptide backbones with an additional carbon atom between the amine and carbonyl groups for each incorporated residue, fundamentally altering the peptide's conformation and proteolytic stability.

Table 2: Comparison of α-Peptides and β-Peptides

| Property | α-Peptides (Natural) | β-Peptides (Unnatural) |

|---|---|---|

| Backbone Structure | -NH-CH(R)-CO- | -NH-CH(R)-CH₂-CO- |

| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteases) |

| Secondary Structures | α-helices, β-sheets | Various helices (e.g., 14-helix), sheets |

| Source | Genetically encoded | Synthetic |

Role of this compound in the Preparation of Complex Organic Molecules and Heterocyclic Compounds

Amino acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. beilstein-journals.orgnih.gov Although specific examples utilizing this compound are not prominent in the literature, its bifunctional nature makes it a plausible precursor for several classes of heterocycles.

One of the most direct applications would be in the synthesis of β-lactams (azetidin-2-ones) or larger ring lactams. Intramolecular cyclization, promoted by a suitable coupling agent, would link the carboxylic acid and the (deprotected) amine to form the cyclic amide. The ethyl group at the β-position would provide substitution on the resulting lactam ring.

Furthermore, amino acids can be used to generate azomethine ylides for [3+2] cycloaddition reactions to form pyrrolidine (B122466) rings. beilstein-journals.org Through a decarboxylative condensation process with an aldehyde, the N-formylated amino acid could potentially form a dipole that reacts with various dipolarophiles (such as alkenes or alkynes) to construct substituted pyrrolidine cores, which are prevalent in many biologically active alkaloids.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | General Structure | Potential Synthetic Pathway |

|---|---|---|

| β-Lactam | 4-membered cyclic amide | Intramolecular cyclization (after deprotection) |

| γ-Lactam | 5-membered cyclic amide | Ring-closing metathesis of an unsaturated derivative |

| Pyrrolidine | 5-membered saturated amine ring | [3+2] Cycloaddition via azomethine ylide |

Potential Applications of this compound in Polymer Chemistry Research (e.g., as a monomer precursor)

The synthesis of novel polymers with tailored properties is an area of continuous research. Bifunctional molecules like this compound are classic examples of AB-type monomers that can, in principle, undergo self-condensation to form polymers.

Upon deprotection of the amine, the resulting 3-aminopentanoic acid could be polymerized to form a polyamide, specifically nylon 3,5. In this polymer, the repeating unit would contain five carbon atoms. The presence of the ethyl side group would disrupt chain packing, likely resulting in a more amorphous polymer with lower crystallinity and melting point but potentially increased solubility compared to its linear analogue.

The general reaction for this polycondensation would be: n H₂N-(CH(CH₂CH₃))-CH₂-COOH → H-[NH-(CH(CH₂CH₃))-CH₂-CO]n-OH + (n-1) H₂O

While the direct polymerization of N-formylated amino acids is not a standard method, the formamide (B127407) group itself could potentially be involved in alternative polymerization routes under specific catalytic conditions. However, the most straightforward application remains its use as a protected monomer for the synthesis of a substituted polyamide. Such specialty polyamides could be investigated for applications where biodegradability and specific mechanical properties are desired. mdpi.comresearchgate.net

Methodological Development for the Application of this compound in Synthetic Sequences

The application of this compound in a synthetic sequence is predicated on a series of well-established methodologies. The development of a robust synthetic route would involve optimizing each step, from the creation of the precursor to its final use as an intermediate. A plausible methodological sequence is outlined below.

Synthesis of Racemic 3-Aminopentanoic Acid: This precursor can be synthesized through various established routes, such as the Michael addition of ammonia (B1221849) or a protected amine equivalent to an α,β-unsaturated ester like ethyl pent-2-enoate, followed by hydrolysis.

Chiral Resolution: The racemic amino acid is separated into its constituent enantiomers. As discussed in section 9.1, this is typically achieved through diastereomeric salt formation with a chiral acid or base, followed by fractional crystallization. wikipedia.org High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful, albeit more expensive, method for analytical and preparative scale separation. hplc.eu

N-Formylation: The enantiomerically pure 3-aminopentanoic acid is then N-protected. A common method for formylation is the use of formic acid with a coupling agent or by reacting the amino acid with a mixed anhydride (B1165640) of formic and acetic acids.

Application as a Protected Intermediate: The resulting chiral this compound is used in a subsequent reaction, such as a peptide coupling step.

Deprotection: In the final stages of the synthesis, the formyl group is removed, typically by acidic hydrolysis, to unmask the amine functional group in the target molecule.

Table 4: Hypothetical Synthetic Sequence Utilizing this compound

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of Precursor | Michael addition to ethyl pent-2-enoate, followed by hydrolysis | To obtain racemic 3-aminopentanoic acid |

| 2 | Chiral Resolution | (R)-1-Phenylethylamine, crystallization | To separate the (R) and (S) enantiomers |

| 3 | N-Protection | Acetic formic anhydride | To protect the amine, yielding this compound |

| 4 | Peptide Coupling | HBTU, DIPEA, N-terminal peptide | To incorporate the protected amino acid into a peptide chain |

This methodological approach highlights the role of this compound not as an end-product, but as a crucial, strategically protected intermediate that enables the precise and controlled synthesis of more complex, high-value molecules.

Emerging Research Directions and Future Prospects for 3 Formamidopentanoic Acid Studies

Unexplored Synthetic Routes and Green Methodologies for 3-Formamidopentanoic Acid Production

The development of efficient and sustainable synthetic pathways is paramount to unlocking the potential of this compound. Current methodologies for the synthesis of analogous β-amino acids and formamides can be adapted and refined, with a particular focus on green chemistry principles to minimize environmental impact.

The precursor, 3-Aminopentanoic acid, is a known compound, and its formylation would be the final step in the synthesis of this compound. guidechem.comnih.govguidechem.com Explored and potential synthetic routes are outlined below:

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

| Direct Formylation of 3-Aminopentanoic Acid | The most direct route involves the formylation of the amino group of 3-Aminopentanoic acid. Various formylating agents can be explored. | Simplicity and high potential yield. | Optimization of reaction conditions for high selectivity and yield, and exploring a range of formylating agents. |

| Catalytic N-formylation using CO2 and H2 | A green chemistry approach where carbon dioxide is utilized as a C1 source in the presence of a suitable catalyst and a reducing agent like hydrogen gas. rsc.org | Utilization of a renewable and abundant C1 source, contributing to carbon capture and utilization (CCU) strategies. | Development of highly efficient and selective catalysts for the N-formylation of β-amino acids. |

| Formic Acid as a Green Formylating Agent | The use of formic acid, potentially under neat (solvent-free) conditions, offers an environmentally benign alternative to more hazardous formylating agents. | Avoidance of toxic solvents and reagents, aligning with the principles of green chemistry. | Investigating catalyst-free conditions and optimizing temperature and reactant ratios for maximum efficiency. |

| Enzymatic Synthesis | Biocatalytic methods, employing enzymes such as formyltransferases, could offer a highly selective and environmentally friendly route to this compound. | High stereoselectivity, mild reaction conditions, and reduced environmental footprint. | Identification and engineering of suitable enzymes for the specific formylation of 3-Aminopentanoic acid. |

Novel Catalytic Applications and Functionalization Strategies for this compound

The unique structural features of this compound, namely the β-amino acid backbone and the formamido group, suggest its potential utility in catalysis and as a scaffold for further chemical modification.

Potential Catalytic Roles:

The formamido group can act as a hydrogen bond donor and acceptor, potentially enabling this compound or its derivatives to function as organocatalysts. The chiral center at the β-carbon could be exploited for asymmetric catalysis.

Functionalization Strategies:

Advanced synthetic methodologies can be employed to modify the structure of this compound, thereby tuning its properties for specific applications.

| Functionalization Strategy | Description | Potential Applications |

| C-H Functionalization | Direct functionalization of the carbon-hydrogen bonds on the pentyl chain would allow for the introduction of various functional groups. acs.org | Creation of a library of derivatives with diverse properties for screening in catalysis and materials science. |

| Carboxylic Acid Group Modification | The carboxylic acid moiety can be converted into esters, amides, or other functional groups to alter solubility, reactivity, and binding properties. | Development of prodrugs, monomers for polymerization, and ligands for metal coordination. |

| Formamido Group Derivatization | Modification of the formamido group could be explored, although this is less common. | Fine-tuning of electronic and steric properties for catalytic applications. |

Integration of this compound into Advanced Materials Design and Research

The incorporation of non-proteinogenic amino acids like this compound into polymers and other materials can impart novel properties. β-amino acids are known to form stable secondary structures in peptides and are resistant to enzymatic degradation, making them attractive building blocks for biomaterials. nih.govchiroblock.comsciencedaily.com

| Material Class | Potential Role of this compound | Anticipated Properties |

| Poly-β-peptides | As a monomer in the synthesis of poly-β-peptides, which are synthetic analogues of proteins. nih.govdigitellinc.com | Enhanced proteolytic stability, predictable folding into helical or sheet-like structures, and potential for self-assembly into nanomaterials. sciencedaily.com |

| Functional Polymers | The carboxylic acid and formamido groups can serve as points for grafting other molecules or for interaction with other polymer chains. | Polymers with tunable hydrophilicity, biodegradability, and specific binding capabilities. |

| Hydrogels | The ability of the formamido group to form hydrogen bonds could facilitate the formation of self-healing and stimuli-responsive hydrogels. | Advanced materials for drug delivery, tissue engineering, and soft robotics. |

Interdisciplinary Research Opportunities Involving this compound in Systems Chemistry

Systems chemistry investigates complex chemical systems with emergent properties, and the study of non-proteinogenic amino acids fits well within this paradigm. bio-conferences.org The introduction of this compound into synthetic biological or chemical systems could lead to the discovery of novel functions and behaviors.

Potential Interdisciplinary Research Areas:

Prebiotic Chemistry: Investigating the potential role of formylated amino acids in the origins of life. The formation of N-formylamino nitriles in formamide (B127407) has been studied as a potential prebiotic route to amino acid derivatives. acs.orgacs.org

Synthetic Biology: Engineering microorganisms to produce this compound or to incorporate it into peptides, potentially leading to new bioactive molecules. frontiersin.org

Chemical Biology: Using this compound as a probe to study biological processes, such as protein folding and enzyme mechanisms.

Current Challenges and Future Opportunities in this compound Academic Research

While the prospects for this compound are promising, several challenges need to be addressed to facilitate its widespread study and application. These challenges also represent significant opportunities for future research.

| Challenge | Future Opportunity |

| Lack of Commercially Available Starting Material | Development of a cost-effective and scalable synthesis of 3-Aminopentanoic acid and its subsequent formylation. |

| Limited Understanding of Physicochemical Properties | Thorough characterization of the solid-state structure, solution behavior, and spectroscopic properties of this compound. |

| Absence of Biological Activity Data | Screening of this compound and its derivatives for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. |

| Stereoselective Synthesis | The development of asymmetric synthetic routes to obtain enantiomerically pure (R)- and (S)-3-Formamidopentanoic acid is crucial for studying their distinct biological and material properties. rsc.orgdocumentsdelivered.com |

The exploration of this compound is still in its infancy. However, by drawing upon established principles of organic synthesis, catalysis, materials science, and systems chemistry, the scientific community is well-positioned to uncover the unique properties and applications of this intriguing molecule. The journey from fundamental understanding to practical application will undoubtedly be a challenging but rewarding endeavor.

Q & A

Q. Q1: What are the key experimental variables to optimize in the synthesis of 3-Formamidopentanoic acid?

To synthesize this compound, researchers should systematically vary parameters such as reaction temperature, catalyst type (e.g., EDC/NHS for amidation), solvent polarity, and purification methods (e.g., HPLC vs. column chromatography). Statistical tools like factorial design can identify interactions between variables. For example, elevated temperatures may accelerate formylation but risk byproduct formation. Data should be analyzed using ANOVA to determine significance .

Q. Q2: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Common techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and chiral centers.

- HPLC-MS for purity assessment and detecting degradation products.

- FT-IR to validate amide bond formation (e.g., C=O stretch at ~1650 cm⁻¹).

Cross-validation with elemental analysis ensures stoichiometric accuracy. Method robustness should be tested via inter-laboratory comparisons .

Q. Q3: How can researchers design experiments to assess the compound’s stability under physiological conditions?

Design accelerated stability studies by incubating the compound in buffers (pH 2–8) at 37°C. Monitor degradation kinetics via UV-Vis or LC-MS. Use Arrhenius plots to extrapolate shelf-life. Include controls (e.g., inert atmosphere vs. oxidative conditions) and account for clustered data by applying mixed-effects models to repeated measurements .

Advanced Research Questions

Q. Q4: How should researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variability in assay conditions (e.g., cell line specificity, solvent carriers). To address this:

Q. Q5: What computational strategies can predict the compound’s interactions with biological targets?

Use molecular docking (e.g., AutoDock Vina) to model binding affinities with proteins like enzymes or receptors. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Compare results with structural analogs (e.g., 3-hydroxy-2-methylpentanoic acid derivatives) to infer structure-activity relationships .

Q. Q6: How can researchers design dose-response studies to evaluate toxicity thresholds?

Employ log-dose spacing (e.g., 0.1–100 µM) in in vitro assays (e.g., MTT for cell viability). Use nonlinear regression (Hill equation) to calculate IC₅₀ values. Account for inter-experiment variability via hierarchical Bayesian models. Include positive/negative controls (e.g., cisplatin for cytotoxicity) .

Methodological and Data Analysis Questions

Q. Q7: What statistical approaches are suitable for comparing this compound’s properties with structural analogs?

Apply multivariate analysis (e.g., PCA) to datasets encompassing logP, solubility, and bioactivity. Pairwise comparisons (t-tests with Bonferroni correction) can highlight significant differences. For clustered data (e.g., multiple batches), use linear mixed models to partition variance components .

Q. Q8: How can researchers identify degradation products of this compound during long-term storage?

Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect degradation intermediates. Employ forced degradation studies (heat, light, humidity) to simulate aging. Structural elucidation via MS/MS fragmentation patterns and comparison with synthetic standards is critical. Quantify degradation kinetics using first-order decay models .

Q. Q9: What experimental designs are optimal for studying the compound’s enantiomeric purity?

Chiral HPLC or capillary electrophoresis (CE) with cyclodextrin-based stationary phases can separate enantiomers. Validate methods using racemic mixtures and enantiopure standards. Calculate enantiomeric excess (ee) via peak area ratios. For kinetic resolution studies, monitor ee over time under catalytic conditions .

Q. Q10: How should missing data in high-throughput screening be handled to avoid bias in activity predictions?

Apply multiple imputation (MI) techniques to address missing values, ensuring compatibility with assay-specific missingness mechanisms (e.g., MAR vs. MNAR). Validate imputed datasets via sensitivity analyses. Avoid complete-case analysis, which may introduce selection bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products